Enhanced Lipophilicity: 1221725-36-5 vs. Unsubstituted Pyridin-3-yl Analog
The target compound exhibits a calculated LogP of 3.599 [1], which is significantly higher than the 1.72 LogP of the unsubstituted analog 2,2,2-trifluoroethyl N-(pyridin-3-yl)carbamate (CAS 874594-92-0) . This difference arises from the addition of the 4-methoxyphenoxy group at the pyridine 2-position. This quantitative shift in lipophilicity is a critical differentiator, as it directly influences the compound's ability to cross biological membranes and its overall pharmacokinetic profile [2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.599 |
| Comparator Or Baseline | 2,2,2-trifluoroethyl N-(pyridin-3-yl)carbamate: LogP 1.72 |
| Quantified Difference | Δ = +1.879 log units (approx. 76x higher partition coefficient) |
| Conditions | Calculated values based on standard algorithms (XLogP3/ACD/Labs). |
Why This Matters
A 76-fold increase in lipophilicity predicts substantially different cellular permeability and tissue distribution, making the target compound a more suitable choice for programs requiring enhanced membrane penetration or CNS exposure.
- [1] ChemBase. 2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate. ChemBase ID: 264743. Available at: https://www.chembase.cn View Source
- [2] Lin, J.H. and Lu, A.Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. View Source
